Dihydroergocristine (DHEC) is a semi-synthetic ergot alkaloid derived from ergot, a fungus that grows on rye and other grains. [] It belongs to the ergoline family and is classified as a vasoactive drug. [] DHEC has primarily been investigated for its effects on the central nervous system, cardiovascular system, and endocrine system in various animal models and human studies.
Dihydroergocristine methanesulfonate monohydrate crystallizes in an orthorhombic space group. [] The indole moiety of the molecule is nearly planar. The ergoline ring C and tripeptide ring F adopt an envelope conformation, while the ergoline ring D and tripeptide ring E have a chair conformation. [] The conformation of ring G is between E1 and 5T1, and the benzene ring H is planar. []
DHEC exhibits a complex mechanism of action influenced by its interaction with various receptor systems. It acts as a partial agonist at presynaptic alpha-adrenoceptors. [] It also interacts with dopamine receptors, showing antagonistic effects on dopamine D2-receptors, and this activity is thought to contribute to its prolactin-lowering effect. [, , ] DHEC's interaction with serotonergic receptors, specifically 5-HT2B receptor subtypes, has been implicated in its endothelium-dependent vasodilatory effects. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6